tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate
Overview
Description
This compound is a carbamate derivative, which means it contains a functional group derived from carbamic acid (NH2COOH). The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group indicates that it might be used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond forming reaction .
Chemical Reactions Analysis
As a carbamate, this compound could undergo hydrolysis to yield an alcohol and an isocyanate. The tetramethyl-1,3,2-dioxaborolan-2-yl group could participate in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Enhanced Brightness Emission-Tuned Nanoparticles
Research highlights the use of tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate derivatives in the development of enhanced brightness, emission-tuned nanoparticles. These nanoparticles are synthesized using heterodifunctional polyfluorene building blocks, which exhibit bright fluorescence emission, tunable to longer wavelengths through energy transfer mechanisms. The incorporation of this compound allows for the creation of stable nanoparticles with significant potential for applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Synthesis of Biologically Active Compounds
The compound also serves as an intermediate in the synthesis of various biologically active molecules. For instance, it has been used in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate for drugs like omisertinib (AZD9291), showcasing its significance in pharmaceutical research and development processes (Zhao, Guo, Lan, & Xu, 2017).
Crystal Structure and DFT Study
Further applications include its role in the crystal structure and density functional theory (DFT) studies of related compounds. These studies provide valuable insights into the physicochemical properties of the compound, contributing to the understanding of its behavior in various chemical reactions and potential applications in materials science (Ye et al., 2021).
Synthesis and Antimicrobial Activity
Additionally, derivatives of this compound have been explored for their antimicrobial properties, demonstrating the versatility of this compound in contributing to the development of new antimicrobial agents. This highlights its potential in addressing the growing concern of antibiotic resistance (Ghoneim & Mohamed, 2013).
Mechanism of Action
Target of Action
Tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate, also known as 3-(Boc-aminomethyl)-4-fluorobenzeneboronic acid pinacol ester, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are used as intermediates in the synthesis of many biologically active compounds .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is catalyzed and results in changes to the structure of the compound .
Biochemical Pathways
The protodeboronation of the boronic ester can lead to various biochemical pathways. For instance, it can be paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in the synthesis of various biologically active compounds .
Pharmacokinetics
It’s important to note that boronic esters, including this compound, are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, these factors could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new compounds through the protodeboronation process . This can lead to the synthesis of various biologically active compounds, such as crizotinib , which are used in different fields of medicine and chemical engineering .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .
Future Directions
Properties
IUPAC Name |
tert-butyl N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-10-13(8-9-14(12)20)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYYEUXFQWTMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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